

# In vitro and in vivo studies of MI-3454 efficacy

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## Compound of Interest

Compound Name: MI-3454

Cat. No.: B2794154

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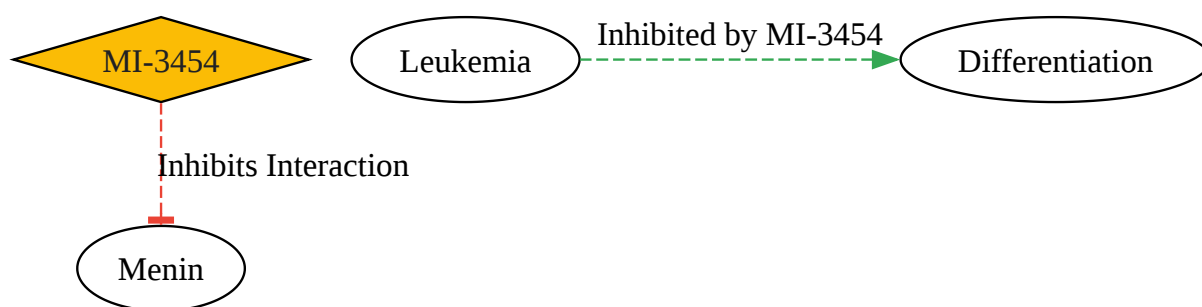
An In-depth Technical Guide to the In Vitro and In Vivo Efficacy of **MI-3454**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of **MI-3454**, a potent and orally bioavailable small-molecule inhibitor of the menin-mixed lineage leukemia 1 (MLL1) protein-protein interaction. The data herein supports its therapeutic potential in acute leukemias harboring MLL1 rearrangements or NPM1 mutations.

## Mechanism of Action

**MI-3454** functions by disrupting the critical interaction between menin and MLL1 (or MLL1 fusion proteins), which is essential for the leukemogenic activity of these oncogenes. This disruption leads to the downregulation of key downstream target genes, including HOXA9 and MEIS1, which are crucial for the proliferation and survival of leukemia cells.[1][2] Consequently, treatment with **MI-3454** induces cell differentiation and apoptosis in susceptible leukemia cell populations.[1][3]



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Caption: **MI-3454** signaling pathway.

## Quantitative Data Summary

**Table 1: In Vitro Activity of MI-3454 in Leukemia Cell Lines**

Cell Line	MLL Fusion	GI <sub>50</sub> (nM)	Reference(s)
MV-4-11	MLL-AF4	7-27	<a href="#">[1]</a>
MOLM-13	MLL-AF9	7-27	
KOPN-8	MLL-ENL	7-27	
SEM	MLL-AF4	7-27	
RS4-11	MLL-AF4	7-27	

GI<sub>50</sub> represents the concentration required for 50% inhibition of cell proliferation.

**Table 2: Biochemical and Pharmacokinetic Properties of MI-3454**

Parameter	Value	Reference(s)
Menin-MLL1 Interaction IC <sub>50</sub>	0.51 nM	
Oral Bioavailability (mice)	Favorable	
T <sub>1/2</sub> (mice, 100 mg/kg p.o.)	3.2 hours	
C <sub>max</sub> (mice, 100 mg/kg p.o.)	4698 ng/mL	
Microsomal Stability (murine t <sub>1/2</sub> )	20.4 minutes	
Microsomal Stability (human t <sub>1/2</sub> )	37.1 minutes	

**Table 3: In Vivo Efficacy of MI-3454 in Leukemia Mouse Models**

Model	Treatment Regimen	Outcome	Reference(s)
MOLM-13 Xenograft	100 mg/kg, p.o., b.i.d. for 19 days	Marked prolongation of survival	
MLL-1532 PDX	100 mg/kg, p.o., b.i.d. for 21 days	Complete remission	
NPM1-3055 PDX	100 mg/kg, p.o., b.i.d. for 21 days	Blocked leukemia progression	
NPM1-4392 PDX	100 mg/kg, p.o., b.i.d. for 21 days	Blocked leukemia progression	

p.o.: oral administration; b.i.d.: twice daily; PDX: Patient-Derived Xenograft.

## Experimental Protocols

### MTT Cell Viability Assay

This protocol is for determining the GI<sub>50</sub> of **MI-3454** in leukemia cell lines.

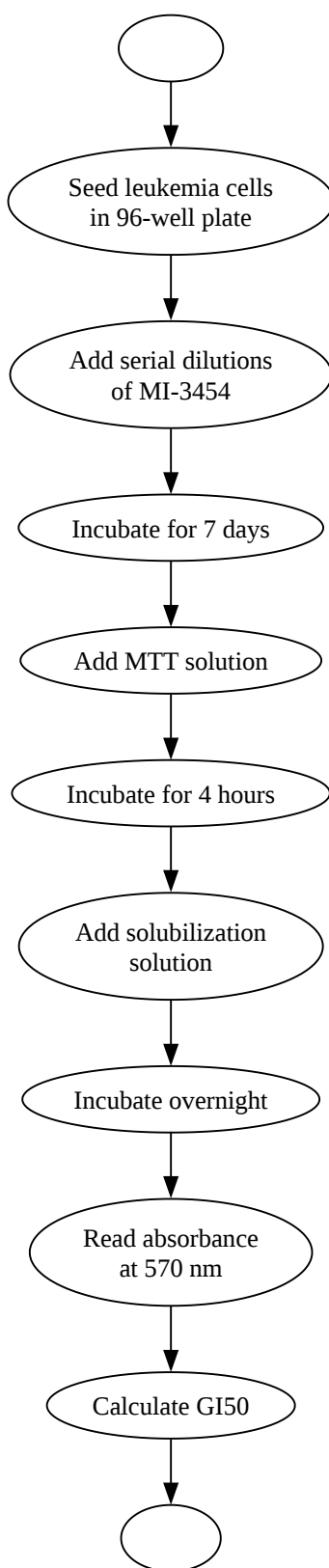
Materials:

- Leukemia cell lines (e.g., MV-4-11, MOLM-13)
- RPMI-1640 medium with 10% FBS
- **MI-3454**
- DMSO (vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

- 96-well plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

Procedure:

- Seed leukemia cells in a 96-well plate at a density of  $3 \times 10^5$  cells/mL in 100 µL of culture medium.
- Prepare serial dilutions of **MI-3454** in culture medium and add to the wells. Include a DMSO vehicle control.
- Incubate the plate for 7 days in a humidified incubator.
- Add 10 µL of MTT solution to each well and incubate for 4 hours.
- Add 100 µL of solubilization solution to each well.
- Incubate the plate overnight in the incubator to ensure complete solubilization of formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the GI<sub>50</sub> values by plotting the percentage of cell growth inhibition against the log concentration of **MI-3454**.



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Caption: MTT cell viability assay workflow.

## Colony-Forming Assay

This assay assesses the effect of **MI-3454** on the clonogenic potential of primary AML patient samples.

Materials:

- Primary AML patient samples
- MethoCult™ medium (e.g., H4435, STEMCELL Technologies)
- **MI-3454**
- DMSO (vehicle control)
- 1% methylcellulose
- IMDM
- FBS
- 35 mm culture dishes

Procedure:

- Prepare a plating mixture containing MethoCult™ medium, FBS, and primary AML cells.
- Add **MI-3454** at desired concentrations or DMSO as a vehicle control to the plating mixture.
- Plate 1.1 mL of the mixture into 35 mm culture dishes in duplicate.
- Incubate the dishes for 7-10 days in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- Count the number of colonies (aggregates of >40 cells) using an inverted microscope.
- For morphological analysis, colonies can be collected, cytopun onto glass slides, and stained with Wright-Giemsa.

## Quantitative Real-Time PCR (qRT-PCR)

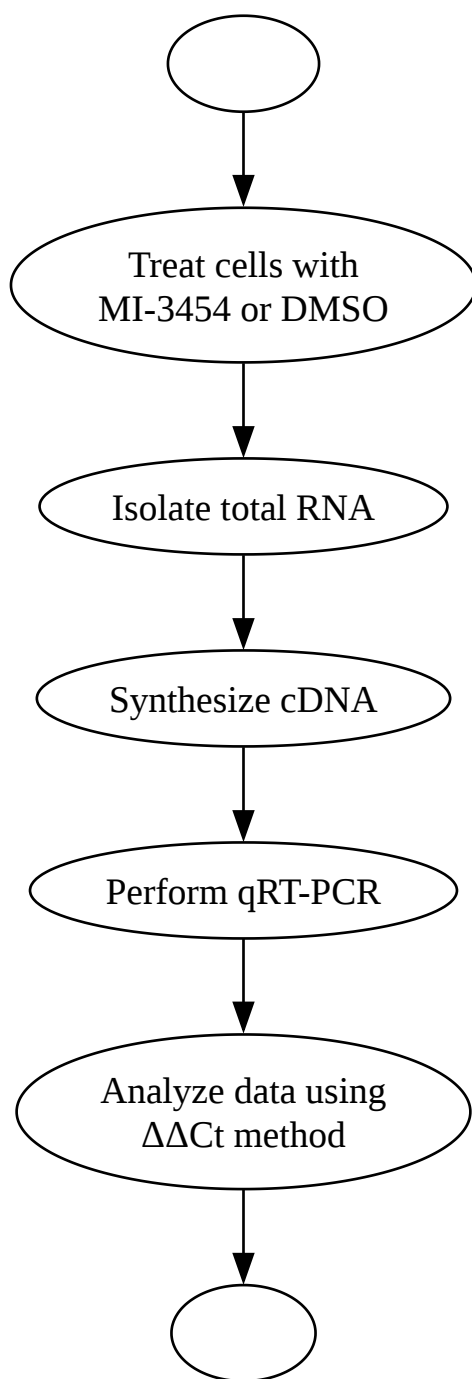
This protocol is for measuring the expression of MLL target genes.

Materials:

- Leukemia cell lines or patient samples
- **MI-3454**
- DMSO (vehicle control)
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit
- TaqMan primers and probes for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (HPRT1)
- qRT-PCR instrument

Procedure:

- Treat leukemia cells with **MI-3454** (e.g., 50 nM) or DMSO for 6 days.
- Isolate total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using TaqMan primers and probes for the target and housekeeping genes.
- Analyze the data using the  $\Delta\Delta C_t$  method to determine the relative gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.



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Caption: qRT-PCR experimental workflow.

## In Vivo Xenograft Studies

This protocol describes the evaluation of **MI-3454** efficacy in patient-derived xenograft (PDX) models.



#### Materials:

- Immunocompromised mice (e.g., NSGS)
- Primary AML patient cells
- **MI-3454** formulation for oral gavage
- Vehicle control
- Anti-human CD45 antibody for flow cytometry

#### Procedure:

- Engraft immunodeficient mice with primary AML patient cells.
- Monitor for leukemia engraftment by analyzing peripheral blood for the presence of human CD45+ cells.
- Once engraftment is established (e.g., ~20% human CD45+ cells in bone marrow), randomize mice into treatment and vehicle control groups.
- Administer **MI-3454** (e.g., 100 mg/kg) or vehicle orally, twice daily, for a specified duration (e.g., 21 consecutive days).
- Monitor leukemia progression by periodic flow cytometric analysis of human CD45+ cells in peripheral blood.
- At the end of the study, euthanize mice and harvest bone marrow, spleen, and peripheral blood for further analysis, including flow cytometry, gene expression studies, and histology.
- For survival studies, monitor mice until they meet predefined humane endpoints.

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## References

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